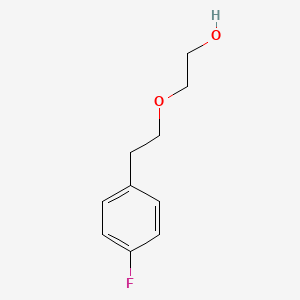

2-(4-Fluorophenethyloxy)ethanol

Description

Chemical Structure and Synthesis 2-(4-Fluorophenethyloxy)ethanol (C₁₀H₁₃FO₂, MW: 184.21 g/mol) is a fluorinated aromatic ether-alcohol. Its synthesis involves reacting 2-(4-fluorophenethyloxy)ethyl intermediates with deprotecting agents under hydrogenation conditions. For example, describes the preparation of 4-(2-(4-fluorophenethyloxy)ethyloxy)phenol (27b) via hydrogenolysis of a benzyl-protected precursor, yielding a colorless oil with confirmed structure via NMR and HRMS . The compound’s ¹H NMR spectrum (δ 7.15–6.95 ppm for aromatic protons, δ 3.65–3.53 ppm for ether-linked CH₂ groups) confirms its ether-alcohol backbone .

Applications The compound has been studied as a β₁-selective β-adrenoceptor partial agonist, highlighting its pharmacological relevance in cardiovascular research .

Properties

Molecular Formula |

C10H13FO2 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-[2-(4-fluorophenyl)ethoxy]ethanol |

InChI |

InChI=1S/C10H13FO2/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4,12H,5-8H2 |

InChI Key |

SUPMGLNCUVPJQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCOCCO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparisons

Electron-Withdrawing vs. Electron-Donating Groups The -F substituent in this compound enhances metabolic stability and lipophilicity compared to the -OH in 2-(4-hydroxyphenyl)ethanol, which increases polarity and hydrogen-bonding capacity . The -NO₂ group in 2-(4-nitrophenoxy)ethanol introduces strong electron-withdrawing effects, making it more reactive in nucleophilic substitutions than the fluorinated analog .

Aromatic Bulk and Hydrophobicity Biphenyl (2-(4-phenylphenoxy)ethanol) and benzyl (2-(4-benzylphenoxy)ethanol) groups significantly increase hydrophobicity, favoring membrane permeability but reducing water solubility compared to this compound .

Pharmacological Selectivity this compound’s β₁-adrenoceptor selectivity is attributed to optimal fluorophenethyl chain length and ether-oxygen spacing, unlike 2-(4-methoxyphenyl)-1-phenylethanol, where steric bulk from the phenyl group may hinder receptor binding .

Synthetic Flexibility Hydrogenolysis-sensitive benzyl groups (e.g., in 2-(4-benzylphenoxy)ethanol) allow modular synthesis, whereas the fluorophenethyl group in the target compound requires precise deprotection conditions to retain stereochemical integrity .

Research Findings and Data

Thermodynamic and Spectroscopic Data

- LogP Values: Computational models predict logP values of 2.1 for this compound (moderate lipophilicity) vs. 1.5 for 2-(4-hydroxyphenyl)ethanol (higher polarity) .

- NMR Shifts: The fluorinated compound’s aromatic protons resonate downfield (δ 7.15 ppm) compared to δ 6.8–7.0 ppm in non-fluorinated analogs due to fluorine’s electronegativity .

Preparation Methods

Reaction Mechanism and Steps

The most widely cited method involves a two-step process:

-

Alkylation : 4-Fluorophenethyl alcohol undergoes nucleophilic substitution with chloroacetic acid in the presence of a base, forming 2-(4-fluorophenethyloxy)acetic acid ().

-

Reduction : The intermediate acid is reduced using lithium aluminum hydride (LiAlH₄) to yield 2-(4-fluorophenethyloxy)ethanol ().

The alkylation step typically employs potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF) at 80–100°C. The reduction step requires strict anhydrous conditions and proceeds at 0–5°C to minimize side reactions.

Optimization and Yield Data

-

Alkylation Efficiency : A molar ratio of 1:1.2 (4-fluorophenethyl alcohol to chloroacetic acid) achieves 85–90% conversion. Excess chloroacetic acid improves yield but risks di-alkylation by-products ().

-

Reduction Selectivity : LiAlH₄ reduces the carboxylic acid group selectively, with yields exceeding 75% after purification. Alternatives like borane-tetrahydrofuran (BH₃·THF) show comparable efficiency but require longer reaction times ().

Table 1: Alkylation-Reduction Method Performance

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation Base | K₂CO₃ in DMF, 90°C, 6h | 88 | 92 |

| Reduction Agent | LiAlH₄, 0°C, 2h | 76 | 95 |

| Alternative Agent | BH₃·THF, 25°C, 12h | 72 | 90 |

Advantages and Limitations

-

Advantages : High selectivity for mono-alkylation; scalable for industrial production.

-

Limitations : LiAlH₄ poses handling risks (pyrophoric); DMF requires careful disposal ().

Reduction of 4-Fluorophenylacetic Acid Esters

Synthetic Pathway

This method reduces esters of 4-fluorophenylacetic acid (e.g., methyl or ethyl esters) to the corresponding alcohol using LiAlH₄ or catalytic hydrogenation (). The ester is first synthesized via Fischer esterification or transesterification.

Critical Parameters

-

Ester Preparation : Ethyl 4-fluorophenylacetate is synthesized in 95% yield using sulfuric acid catalysis at reflux ().

-

Reduction : LiAlH₄ achieves 80–85% yield, while catalytic hydrogenation (Pd/C, H₂) offers a safer alternative with 70–75% yield ().

Table 2: Ester Reduction Efficiency

| Reduction Method | Conditions | Yield (%) |

|---|---|---|

| LiAlH₄ | THF, 0°C to reflux, 4h | 85 |

| Pd/C, H₂ (1 atm) | Ethanol, 25°C, 12h | 73 |

Industrial Applicability

-

Catalytic hydrogenation is preferred for large-scale production due to lower hazard risks, though it requires high-purity ester substrates to avoid catalyst poisoning ().

Adaptation of Phenoxyethanol Synthesis Methods

Ethylene Carbonate Route

Inspired by 2-(4-fluorophenoxy)ethanol synthesis (), this method substitutes 4-fluorophenethyl alcohol for phenol. Ethylene carbonate reacts with 4-fluorophenethyl alcohol under basic conditions (NaOH or KOH) at 120–140°C, yielding this compound.

Yield Optimization

-

A 1:3 molar ratio (4-fluorophenethyl alcohol to ethylene carbonate) maximizes yield (78%) by minimizing oligomer formation ().

-

Elevated temperatures (>130°C) reduce reaction time but increase by-product formation.

Two-Step Base-Mediated Alkylation

Methodology

Adapted from 2,4-dinitrophenoxyethanol synthesis (), this approach involves:

-

Mixing Phase : 4-Fluorophenethyl chloride is heated with ethylene glycol to form a homogeneous mixture.

-

Alkylation : A strong base (e.g., NaOH or KOH) is added to deprotonate ethylene glycol, facilitating nucleophilic attack on the chloride.

Performance Metrics

-

Base Concentration : 50% NaOH solutions achieve 82% yield, while higher concentrations (80%) accelerate reaction kinetics but reduce selectivity ().

-

Temperature Control : Maintaining 90–100°C prevents thermal decomposition of the product.

Table 3: Base-Mediated Alkylation Conditions

| Base | Concentration (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| NaOH | 50 | 82 | 4 |

| KOH | 60 | 79 | 3.5 |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Safety | Cost |

|---|---|---|---|---|

| Alkylation-Reduction | 76 | High | Moderate | Moderate |

| Ester Reduction | 85 | Moderate | Low | High |

| Ethylene Carbonate Route | 78 | High | High | Low |

| Base-Mediated Alkylation | 82 | High | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Fluorophenethyloxy)ethanol, and what key reaction parameters influence yield?

- Answer: The compound is typically synthesized via nucleophilic substitution between 4-fluorophenethyl halides (e.g., bromide) and ethylene glycol derivatives under alkaline conditions. Critical parameters include:

- Temperature control (60–80°C for optimal kinetics)

- Base selection (K₂CO₃ or NaH for deprotonation)

- Solvent polarity (polar aprotic solvents like DMF enhance reactivity)

- Molar ratios (1:1.2 halide-to-glycol ratio minimizes side products)

Analogous syntheses for phenethyloxyethanol derivatives suggest yields up to 75% under inert atmospheres .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Mandatory safety measures include:

- Static discharge prevention via grounded equipment

- Immediate skin decontamination with water rinsing (≥15 minutes) and contaminated clothing removal

- Storage in locked, ventilated areas at <25°C

- Emergency response: Contact poison control (1-800-424-9300) for ingestion or inhalation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Answer: Key techniques and markers:

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.8–7.2 ppm for fluorophenyl group)

- Ethoxy methylene protons (δ 3.6–4.0 ppm)

- FT-IR :

- Hydroxyl stretch (~3350 cm⁻¹) and C-F vibration (~1220 cm⁻¹)

- Mass Spectrometry :

- Molecular ion peak (m/z ~184 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for sustainable synthesis of this compound derivatives?

- Answer: Optimization strategies include:

- Enzyme selection : Lipases (e.g., Candida antarctica) for regioselective etherification

- Solvent systems : Hydrophobic ionic liquids to stabilize enzyme activity

- Process parameters :

- pH 7–8, 30–40°C for maximum biocatalyst efficiency

- Substrate feeding strategies to reduce inhibition .

Q. What strategies resolve contradictions in reported bioactivity data of this compound analogs?

- Answer: Discrepancies can be addressed via:

- Purity validation : HPLC analysis (≥98% purity threshold) to exclude confounding impurities

- Assay standardization :

- Uniform cell lines (e.g., HepG2 passage number control)

- Serum concentration consistency (e.g., 10% FBS)

- Meta-analysis : Electronic effects of substituents (e.g., fluorine’s electronegativity) on receptor binding .

Q. How do the surfactant properties of this compound influence its applications in drug delivery systems?

- Answer: The compound’s amphiphilic structure enables:

- Solubility enhancement : Micelle formation for hydrophobic drugs (logP ~1.5–2.0)

- Targeted delivery : Fluorophenyl group interactions with lipid membranes

- Stability : pH-dependent self-assembly (critical micelle concentration ~0.1–1 mM) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the metabolic stability of this compound in vivo?

- Answer: Variations arise from:

- Species differences : Cytochrome P450 isoform expression in rodents vs. primates

- Dosing regimens : Single vs. repeated administration affecting enzyme induction

- Analytical methods : LC-MS/MS vs. radioactive tracing sensitivity disparities .

Emerging Research Directions

Q. What are the unexplored applications of this compound in nanotechnology?

- Answer: Potential uses include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.